An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF)
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF), a versatile fluorogenic compound with significant applications in bioanalytical chemistry and drug development. The document details a robust synthesis protocol, explains the underlying nucleophilic aromatic substitution mechanism, and offers a thorough guide to its characterization using modern analytical techniques. This guide is intended to serve as a valuable resource for researchers seeking to synthesize, characterize, and utilize MNBF in their work.
Introduction: The Significance of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF)
4-(1-Methylhydrazino)-7-nitrobenzofurazan, also known as N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH), is a valuable chemical entity in the realm of fluorescent probes and derivatizing agents. Its utility stems from the reactive methylhydrazino group and the unique photophysical properties of the 7-nitrobenzofurazan (NBD) core. The NBD moiety is a well-established fluorophore, and its derivatives are widely used for labeling amines and thiols.[1] MNBF itself is not fluorescent but reacts with various analytes to yield highly fluorescent products, making it a powerful tool for detection and quantification.[2]
In the field of drug development, MNBF and its derivatives are explored for their potential in creating targeted therapies and diagnostic agents.[3] The ability to selectively tag and visualize biomolecules is crucial for understanding disease mechanisms and evaluating the efficacy of new drug candidates. This guide provides the foundational knowledge required for the synthesis and characterization of MNBF, enabling its broader application in research and development.
Synthesis of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF)
The synthesis of MNBF is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group in the benzofurazan ring, which activate the ring towards nucleophilic attack.[4]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of MNBF proceeds via the addition of the nucleophile, methylhydrazine, to the electron-deficient aromatic ring of 4-chloro-7-nitrobenzofurazan (NBD-Cl), followed by the elimination of the chloride leaving group. The reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.[5] The overall reaction can be visualized as follows:
Caption: Synthesis of MNBF via Nucleophilic Aromatic Substitution.
Experimental Protocol
The following protocol is a modified procedure that has been demonstrated to produce MNBF with a good yield.[2]
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Methylhydrazine
-
Ethanol
-
Chloroform
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Hexane
-
Methanol
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1,2-Dichloroethane
Procedure:
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In a round-bottom flask, dissolve 1 mmol of 4-chloro-7-nitrobenzofurazan in 5 mL of ethanol.
-
To this solution, add 1.23 mmol of methylhydrazine dissolved in 1 mL of ethanol dropwise.
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Heat the reaction mixture under reflux with stirring for 20 minutes.
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Add 5 mL of chloroform to the resulting suspension and continue stirring at 60 °C for 60 minutes.
-
Allow the mixture to stand at room temperature for one day to facilitate the precipitation of the product as red crystals.
-
Collect the precipitate by filtration and wash with hexane.
-
For further purification, recrystallize the product from a methanol–1,2-dichloroethane mixture. This process should yield pure MNBF with an approximate yield of 57%.[2]
Characterization of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF)
Thorough characterization is essential to confirm the identity and purity of the synthesized MNBF. The following analytical techniques are commonly employed.
Physicochemical Properties
A summary of the key physicochemical properties of MNBF is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C7H7N5O3 | [6][7][8] |
| Molecular Weight | 209.16 g/mol | [6][7][8] |
| Appearance | Dark red powder | [9] |
| Melting Point | ~160 °C | [7] |
| CAS Number | 214147-22-5 | [7] |
Spectroscopic and Chromatographic Analysis
1H NMR spectroscopy is a powerful tool for elucidating the structure of MNBF. The expected chemical shifts and multiplicities are detailed below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| N-CH3 | 3.88 | singlet | 3H | Methyl protons | [2] |
| H b' | 6.6-6.81 | multiplet | 1H | Aromatic proton | [2] |
| H a | 8.46 | doublet (J = 8.9 Hz) | 1H | Aromatic proton | [2] |
Solvent: DMSO-d6 + D2O
The UV-Vis absorption spectrum of MNBF is characterized by a maximum absorption wavelength (λmax).
| Parameter | Value | Reference |
| λmax | 487 nm | [10] |
HPLC is used to assess the purity of the synthesized MNBF.
| Parameter | Value | Reference |
| Retention Time (Rt) | 3.4 min | [2] |
| Detector | Diode-array | [2] |
| Detection Wavelength | 488 nm | [2] |
Workflow for Synthesis and Characterization
The overall process from synthesis to characterization can be summarized in the following workflow diagram.
Caption: Overall workflow for the synthesis and characterization of MNBF.
Applications in Drug Development and Research
MNBF serves as a fluorogenic substrate in various bioassays. For instance, it can be oxidized to a highly fluorescent amino derivative, N-methyl-4-amino-7-nitrobenzofurazan (MNBDA), which has a strong fluorescence emission at 540 nm upon excitation at 470 nm.[2] This property is exploited in assays for detecting DNA and peroxidase-like activity.[2][11]
Furthermore, the methylhydrazino group of MNBF can react with aldehydes and ketones to form stable hydrazones, which can then be quantified. This makes MNBF a useful derivatizing agent for the analysis of carbonyl compounds.[7]
Safety and Handling
MNBF is classified as an irritant. It is known to cause skin, eye, and respiratory irritation.[5][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of 4-(1-Methylhydrazino)-7-nitrobenzofurazan and a comprehensive overview of its characterization. The straightforward synthesis and the valuable fluorogenic properties of its derivatives make MNBF a significant tool for researchers in bioanalytical chemistry and drug development. By following the outlined procedures and understanding the principles of its characterization, scientists can effectively produce and utilize this versatile compound in their research endeavors.
References
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Kosman, J., Wu, Y. T., Gluszynska, A., & Juskowiak, B. (2014). N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. Analytical and Bioanalytical Chemistry, 406(28), 7049–7057. [Link]
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Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. (2017). Physical Sciences Reviews. [Link]
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Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. (2015). Dyes and Pigments, 121, 325-332. [Link]
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N-methyl-4-hy-drazino-7-nitrobenzofurazan. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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4-Hydrazino-7-nitrobenzofurazan. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. (2014). Analytical and Bioanalytical Chemistry, 406(28), 7049–7057. [Link]
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Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (2007). ARKIVOC, 2007(13), 87-104. [Link]
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a UV-vis absorption spectral change of NBDH (10 μM) in presence of five... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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